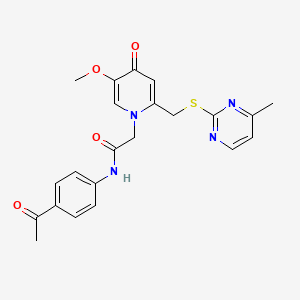
5-Methoxycarbonyl-2,3-dihydro-1-benzofuran-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxycarbonyl-2,3-dihydro-1-benzofuran-3-carboxylic acid is a chemical compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used as scaffolds in drug development
Mecanismo De Acción
Target of Action
The primary targets of 5-Methoxycarbonyl-2,3-dihydro-1-benzofuran-3-carboxylic acid are the enzymes Pim-1 and Pim-2 . These enzymes play a crucial role in cell survival and proliferation, making them important targets for therapeutic intervention.
Mode of Action
The compound demonstrates potent inhibition against Pim-1 and Pim-2 . By inhibiting these enzymes, the compound can disrupt the normal functioning of cells, particularly those that are rapidly dividing and growing, such as cancer cells.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxycarbonyl-2,3-dihydro-1-benzofuran-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of microwave-assisted synthesis, which has been shown to be efficient for producing benzofuran derivatives . The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Methoxycarbonyl-2,3-dihydro-1-benzofuran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
5-Methoxycarbonyl-2,3-dihydro-1-benzofuran-3-carboxylic acid has several scientific research applications:
Comparación Con Compuestos Similares
Similar Compounds
- Benzofuran-2-carboxylic acid
- 2,3-Dihydro-1-benzofuran-3-carboxylic acid
- 5-Methoxycarbonyl-1-benzofuran-3-carboxylic acid
Uniqueness
5-Methoxycarbonyl-2,3-dihydro-1-benzofuran-3-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxycarbonyl group, in particular, enhances its solubility and reactivity, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
5-methoxycarbonyl-2,3-dihydro-1-benzofuran-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O5/c1-15-11(14)6-2-3-9-7(4-6)8(5-16-9)10(12)13/h2-4,8H,5H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWUAAVBZNNHERV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OCC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzenecarboxamide](/img/structure/B3015559.png)


![6-Chloropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B3015565.png)

![1-[(1R,2R)-2-Aminocyclopropyl]ethanol;hydrochloride](/img/structure/B3015567.png)


![2-(2-(4-(3-(2-(3,4-dimethylphenoxy)ethoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride](/img/structure/B3015574.png)
![2-(3-fluorophenyl)-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}acetamide](/img/structure/B3015575.png)
![N-(1-Benzyl-4-cyanopiperidin-4-yl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxamide](/img/structure/B3015576.png)
![N-(benzo[d]thiazol-2-yl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide](/img/structure/B3015577.png)

